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3-Cyclobutoxypropane-1-sulfonyl chloride
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Overview
Description
3-Cyclobutoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclobutyl group attached to a propane sulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypropane-1-sulfonyl chloride typically involves the reaction of cyclobutanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety. The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in the production of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Pyridine, triethylamine
Temperature: Typically carried out at room temperature to moderate temperatures
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
3-Cyclobutoxypropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Materials Science: Utilized in the preparation of sulfonated polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the cyclobutyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclobutyl group.
Uniqueness
3-Cyclobutoxypropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Biological Activity
3-Cyclobutoxypropane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry, where it serves as an intermediate in the development of various therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C7H13ClO2S
- Molecular Weight : 194.69 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(CS(=O)(=O)Cl)CC1CCC1
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. As a sulfonyl chloride, it is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Protein Modification : It can modify proteins through covalent bonding, potentially affecting their activity and stability.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways critical for cellular responses.
Biological Activity and Applications
Research indicates that this compound has potential applications in several areas:
- Medicinal Chemistry : It is utilized as a building block for synthesizing new drugs targeting various diseases.
- Organic Synthesis : The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.
- Bioconjugation : It can be employed to modify biomolecules for labeling or immobilization purposes.
Case Studies and Research Findings
Several studies have investigated the biological effects of sulfonyl chlorides, including this compound:
- Inhibition Studies : Research has shown that sulfonyl chlorides can inhibit specific enzymes critical for cancer cell metabolism. For instance, a study demonstrated that derivatives of sulfonyl chlorides exhibited significant inhibitory effects on cancer cell proliferation (IC50 values in the nanomolar range) .
- Toxicity Assessments : Toxicological evaluations have indicated that while some sulfonyl chlorides possess potent biological activity, they may also exhibit cytotoxic effects at higher concentrations. This duality emphasizes the need for careful dosage considerations in therapeutic applications .
- Synthesis of Therapeutics : A case study highlighted the successful synthesis of novel therapeutic agents using this compound as a key intermediate, demonstrating its utility in drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride | Sulfonyl Chloride | Enzyme inhibitor; organic synthesis |
4-Isopropylpiperidine-4-carboxylic acid | Piperidine Derivative | CNS-targeting; pharmacological effects |
2,3-Difluorophenol | Phenolic Compound | Antioxidant properties; enzyme modulation |
Properties
Molecular Formula |
C7H13ClO3S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
3-cyclobutyloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)6-2-5-11-7-3-1-4-7/h7H,1-6H2 |
InChI Key |
FJSPMEPAJKYZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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